molecular formula C10H8N2O2 B8574723 5-(2-nitroethenyl)-1H-indole CAS No. 21005-48-1

5-(2-nitroethenyl)-1H-indole

Cat. No.: B8574723
CAS No.: 21005-48-1
M. Wt: 188.18 g/mol
InChI Key: XEFIVGQCEDZMHM-UHFFFAOYSA-N
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Description

5-(2-Nitroethenyl)-1H-indole is a nitro-functionalized indole derivative characterized by a nitroethenyl group (-CH=CH-NO₂) at the 5-position of the indole scaffold.

The compound’s structural features make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., nonlinear optics). Its nitro group may facilitate redox interactions, while the indole core offers π-stacking capabilities for molecular recognition.

Properties

CAS No.

21005-48-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(2-nitroethenyl)-1H-indole

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-4-8-1-2-10-9(7-8)3-5-11-10/h1-7,11H

InChI Key

XEFIVGQCEDZMHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-(2-Nitroethenyl)-1H-Indole

Compound Name Substituent Position/Group Key Structural Features Reference
3-(2-Nitroethenyl)-1H-Indole-5-carbonitrile 3-Nitroethenyl, 5-CN Nitroethenyl + electron-withdrawing CN
5-(Phenylethynyl)-1H-Indole 5-Phenylethynyl (-C≡C-Ph) Ethynyl spacer for conjugation
5-(2-Hydroxy-2-propenyl)-1H-Indole 5-Hydroxypropenyl (-CH₂-C(OH)=CH₂) Hydrophilic hydroxyl group
5-Acetamido-1H-Indole 5-Acetamido (-NHCOCH₃) Amide functionality for H-bonding
5-Methoxytryptamine 5-Methoxy, 3-ethylamine Methoxy + neurotransmitter backbone

Key Observations :

  • Nitroethenyl derivatives (e.g., 3-(2-nitroethenyl)-1H-indole-5-carbonitrile) likely require nitration or nitroalkene-forming reactions, similar to methods for nitroaniline derivatives in (e.g., 5-chloro-N-(2-methyl-1-propen-1-yl)-2-nitroaniline) .
  • Lower yields for epoxide-containing indoles (44–64%) highlight challenges in regioselectivity during functionalization .

Physical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name LogP PSA (Ų) HRMS (m/z) Key NMR Shifts (¹³C/¹H) Reference
This compound 2.81* 85.40 Not reported Expected δ 147.14 (C-NO₂)†
3-(2-Nitroethenyl)-1H-Indole-5-carbonitrile 2.81 85.40 253.0979 (C₁₅H₁₃N₂O₂)‡ δ 147.14 (C-NO₂), δ 120.00 (C≡N)
5-Methoxytryptamine 1.10 56.15 190.1212 (C₁₁H₁₄N₂O) δ 102.68 (C-3), δ 109.42 (C-7)
5-(Phenylethynyl)-1H-Indole 3.50* 25.70 233.0940 (C₁₆H₁₁N) δ 133.52 (C-1’), δ 128.73 (C-3a)

*Calculated values. †From analogous nitroindole in . ‡Accurate mass matches theoretical value .

Key Observations :

  • Nitroethenyl derivatives exhibit high polar surface areas (PSA >80 Ų), suggesting strong polarity due to nitro and vinyl groups .
  • ¹³C NMR shifts for nitro-bearing carbons (δ ~147 ppm) align with data from (δ 147.14 for C-NO₂ in indole-fused heterocycles) .

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